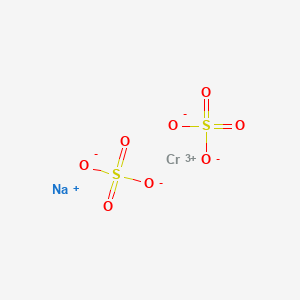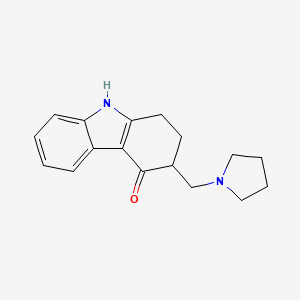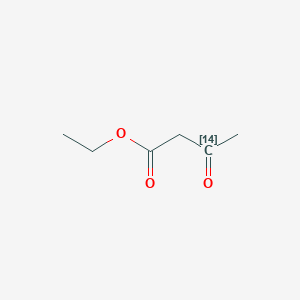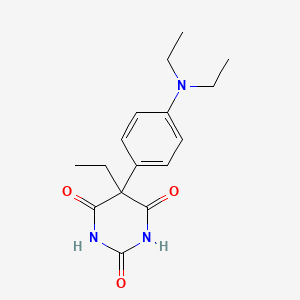
3-Bromo-2-methyl-6-(piperidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methyl-6-(piperidin-1-yl)aniline is an organic compound that features a bromine atom, a methyl group, and a piperidine ring attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Piperidinylation: The piperidine ring can be attached through nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the aniline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methyl-6-(piperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Applications De Recherche Scientifique
3-Bromo-2-methyl-6-(piperidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological targets to understand its potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and bromine atom play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-methyl-6-(piperidin-1-yl)aniline
- 3-Chloro-2-methyl-6-(piperidin-1-yl)aniline
- 3-Bromo-2-ethyl-6-(piperidin-1-yl)aniline
Uniqueness
3-Bromo-2-methyl-6-(piperidin-1-yl)aniline is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H17BrN2 |
|---|---|
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
3-bromo-2-methyl-6-piperidin-1-ylaniline |
InChI |
InChI=1S/C12H17BrN2/c1-9-10(13)5-6-11(12(9)14)15-7-3-2-4-8-15/h5-6H,2-4,7-8,14H2,1H3 |
Clé InChI |
XQIQOSQYGWJTGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1N)N2CCCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)

